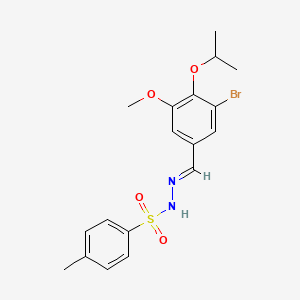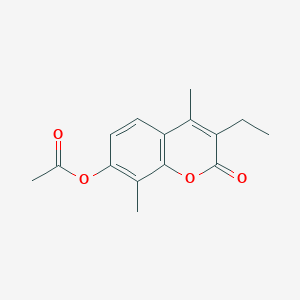
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide, also known as BIMBH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide exerts its biological effects through a variety of mechanisms. In cancer cells, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide inhibits the NF-κB pathway and reduces the production of pro-inflammatory cytokines. In bacteria, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide disrupts the bacterial cell membrane and inhibits bacterial growth. In plants, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide inhibits the activity of key enzymes involved in photosynthesis and respiration.
Biochemical and Physiological Effects:
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide has been shown to have a range of biochemical and physiological effects. In cancer cells, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide inhibits cell proliferation and induces cell death. In inflammation, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide reduces the production of pro-inflammatory cytokines and inhibits the recruitment of immune cells to the site of inflammation. In bacteria, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide disrupts the bacterial cell membrane and inhibits bacterial growth. In plants, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide inhibits the activity of key enzymes involved in photosynthesis and respiration.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide has several advantages for laboratory experiments. It is easy to synthesize and has a high purity. It is also stable under a range of conditions and can be stored for long periods of time. However, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide has some limitations for lab experiments. It is toxic to cells at high concentrations, which can limit its use in certain assays. It also has low solubility in aqueous solutions, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide. One area of interest is the development of N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide-based drugs for the treatment of cancer and inflammation. Another area of interest is the use of N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide as a herbicide and fungicide in agriculture. Additionally, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide could be used as a precursor for the synthesis of new metal-organic frameworks with potential applications in catalysis and gas storage. Further research is needed to fully understand the potential applications of N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide in these and other fields.
In conclusion, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide, or N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide, is a versatile chemical compound with potential applications in medicine, agriculture, and material science. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide in these and other fields.
Méthodes De Synthèse
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide can be synthesized through a reaction between 3-bromo-4-isopropoxy-5-methoxybenzaldehyde and 4-methylbenzenesulfonylhydrazide in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. In agriculture, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide has been found to have herbicidal and fungicidal effects. In material science, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide has been used as a precursor for the synthesis of metal-organic frameworks.
Propriétés
IUPAC Name |
N-[(E)-(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O4S/c1-12(2)25-18-16(19)9-14(10-17(18)24-4)11-20-21-26(22,23)15-7-5-13(3)6-8-15/h5-12,21H,1-4H3/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIZXXIJFMYXOJ-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C(=C2)Br)OC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C(=C2)Br)OC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(E)-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]methylidene}-4-methylbenzenesulfonohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5699299.png)
![2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B5699305.png)

![N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5699322.png)
![5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5699329.png)


![N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5699349.png)
![N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B5699350.png)
![ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5699358.png)



